Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane
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Overview
Description
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a butadiene moiety, further linked to a triethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane typically involves the following steps:
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Attachment of the Triethylsilane Group: The final step involves the attachment of the triethylsilane group, which can be achieved through hydrosilylation reactions using a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the butadiene moiety into more saturated hydrocarbons.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane involves its interaction with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic systems, while the butadiene moiety can participate in conjugated reactions. The triethylsilane group provides stability and enhances the compound’s reactivity in hydrosilylation reactions.
Comparison with Similar Compounds
Similar Compounds
- Triethyl{[1-(4-chlorophenyl)buta-1,3-dien-2-yl]oxy}silane
- Triethyl{[1-(4-bromophenyl)buta-1,3-dien-2-yl]oxy}silane
- Triethyl{[1-(4-methylphenyl)buta-1,3-dien-2-yl]oxy}silane
Uniqueness
Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane is unique due to the presence of the fluorine atom in the phenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
920025-39-4 |
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Molecular Formula |
C16H23FOSi |
Molecular Weight |
278.44 g/mol |
IUPAC Name |
triethyl-[1-(4-fluorophenyl)buta-1,3-dien-2-yloxy]silane |
InChI |
InChI=1S/C16H23FOSi/c1-5-16(18-19(6-2,7-3)8-4)13-14-9-11-15(17)12-10-14/h5,9-13H,1,6-8H2,2-4H3 |
InChI Key |
NYOABQVGSJHWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=CC1=CC=C(C=C1)F)C=C |
Origin of Product |
United States |
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